An In-depth Technical Guide to Methyl 5-fluoro-6-methylpicolinate
An In-depth Technical Guide to Methyl 5-fluoro-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-6-methylpicolinate is a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's physicochemical and biological properties, including its metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and a discussion of the potential biological significance of Methyl 5-fluoro-6-methylpicolinate.
Chemical Properties
While extensive experimental data for Methyl 5-fluoro-6-methylpicolinate is not widely available in the public domain, its fundamental chemical properties have been established.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | [1][2][3] |
| Molecular Weight | 169.15 g/mol | [1][2] |
| CAS Number | 1245647-61-3 | [1][3] |
| Appearance | No data available | [3] |
| Purity | Typically ≥95-98% | [2][3] |
| Storage | Store at 2-8°C or room temperature in a dry, inert atmosphere. | [2] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of Methyl 5-fluoro-6-methylpicolinate is not readily found in peer-reviewed literature. However, a plausible and efficient synthesis can be proposed based on the known chemistry of picolinic acids and standard esterification procedures. The synthesis would likely proceed in two main stages: the synthesis of the precursor, 5-fluoro-6-methylpicolinic acid, followed by its esterification to yield the final product.
Part 1: Synthesis of 5-fluoro-6-methylpicolinic acid
The synthesis of the carboxylic acid precursor is a critical step. While a specific method for this exact molecule is not detailed, a common route for analogous compounds involves the oxidation of a corresponding methyl-substituted pyridine.
Experimental Workflow for Synthesis of 5-fluoro-6-methylpicolinic acid
Caption: Proposed workflow for the synthesis of 5-fluoro-6-methylpicolinic acid.
Detailed Protocol:
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Oxidation: To a solution of 2-methyl-3-fluoropyridine in an appropriate solvent (e.g., water or a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise. The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
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Work-up: After cooling to room temperature, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Purification: The crude 5-fluoro-6-methylpicolinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Part 2: Esterification of 5-fluoro-6-methylpicolinic acid
The final step is the esterification of the carboxylic acid with methanol. Fischer esterification is a classic and reliable method for this transformation.
Experimental Workflow for Fischer Esterification
Caption: Workflow for the synthesis of Methyl 5-fluoro-6-methylpicolinate via Fischer Esterification.
Detailed Protocol:
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Reaction Setup: 5-fluoro-6-methylpicolinic acid is dissolved in a large excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.
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Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Spectroscopic Data (Predicted)
While experimental NMR spectra for Methyl 5-fluoro-6-methylpicolinate are not publicly available, a prediction of the expected chemical shifts can be made based on the analysis of similar structures.
Predicted ¹H NMR Chemical Shifts:
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Aromatic Protons (2H): The two protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The fluorine atom will cause splitting of the adjacent proton signal.
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Methyl Ester Protons (3H): A singlet is expected around δ 3.9-4.1 ppm.
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Methyl Protons (3H): A singlet is expected around δ 2.5-2.7 ppm.
Predicted ¹³C NMR Chemical Shifts:
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Carbonyl Carbon: Expected around δ 165-170 ppm.
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Aromatic Carbons (5C): Expected in the range of δ 120-160 ppm. The carbon directly bonded to the fluorine atom will show a large C-F coupling constant.
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Methyl Ester Carbon: Expected around δ 52-54 ppm.
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Methyl Carbon: Expected around δ 18-22 ppm.
Biological Activity and Significance
Specific studies on the biological activity of Methyl 5-fluoro-6-methylpicolinate have not been reported. However, the strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug discovery.[4]
Potential Roles based on Structure:
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Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. The presence of the fluorine atom at the 5-position could block a potential site of metabolism, thereby increasing the in vivo half-life of the molecule or its derivatives.[4]
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Binding Affinity: Fluorine can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with target proteins through dipole-dipole or hydrogen bonding interactions.[4]
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Intermediate for Bioactive Molecules: As indicated by its commercial availability, Methyl 5-fluoro-6-methylpicolinate primarily serves as a key building block for the synthesis of more complex molecules with potential applications as herbicides, plant growth regulators, and pharmaceuticals.[2] The fluorinated pyridine motif is a common feature in many biologically active compounds.
Logical Relationship of Fluorine in Drug Design
Caption: The influence of fluorine incorporation on the properties of a molecule.
Conclusion
Methyl 5-fluoro-6-methylpicolinate is a valuable chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. While detailed experimental data on its physical and biological properties are currently limited, this guide provides a framework for its synthesis and an understanding of its potential applications based on the established principles of medicinal chemistry and the role of fluorine in drug design. Further research into the specific biological targets and activities of derivatives of this compound is warranted.
